

Spectroscopic Profile of 4-Oxobutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Oxobutanenitrile

Cat. No.: B1583811

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-oxobutanenitrile** (C_4H_5NO), a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a centralized resource for the compound's spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-oxobutanenitrile**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **4-oxobutanenitrile** are not widely published, the expected chemical shifts can be predicted based on the functional groups present.

Table 1: Predicted 1H NMR Data for **4-Oxobutanenitrile**

Protons	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2 (-CH ₂ -CN)	~ 2.7	Triplet	~ 7
H-3 (-CH ₂ -CHO)	~ 2.9	Triplet	~ 7
H-4 (-CHO)	~ 9.8	Singlet	-

Note: These are estimated values and may vary depending on the solvent and experimental conditions. Protons alpha to a carbonyl group typically appear in the δ 2.5–3.5 ppm range.[1]

Table 2: Predicted ¹³C NMR Data for **4-Oxobutanenitrile**

Carbon	Chemical Shift (δ) ppm
C-1 (-CN)	~ 118
C-2 (-CH ₂ -CN)	~ 15
C-3 (-CH ₂ -CHO)	~ 40
C-4 (-CHO)	~ 200

Note: These are estimated values. Nitrile carbons typically resonate in the 110-125 ppm region, while aldehyde carbons are found in the 190-220 ppm range.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum of **4-oxobutanenitrile** is characterized by the presence of strong absorption bands corresponding to the nitrile and carbonyl functional groups.

Table 3: IR Spectroscopic Data for **4-Oxobutanenitrile**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C≡N Stretch	~ 2247-2250	Strong, Sharp
C=O Stretch	~ 1685-1700	Strong

The nitrile stretch is a highly characteristic and intense band, making it readily identifiable.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **4-oxobutanenitrile**.

Table 4: Mass Spectrometry Data for **4-Oxobutanenitrile**

Parameter	Value
Molecular Formula	C ₄ H ₅ NO
Molecular Weight	83.09 g/mol [4]
Major Fragment (m/z)	54 [4]

A GC-MS spectrum for **4-oxobutanenitrile** is available in the NIST database.[\[4\]](#)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **4-oxobutanenitrile** are not readily available in the public domain. However, the following are general procedures that would be applicable for the analysis of this compound.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **4-oxobutanenitrile** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

- For ^1H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

IR Spectroscopy

Sample Preparation (Neat Liquid):

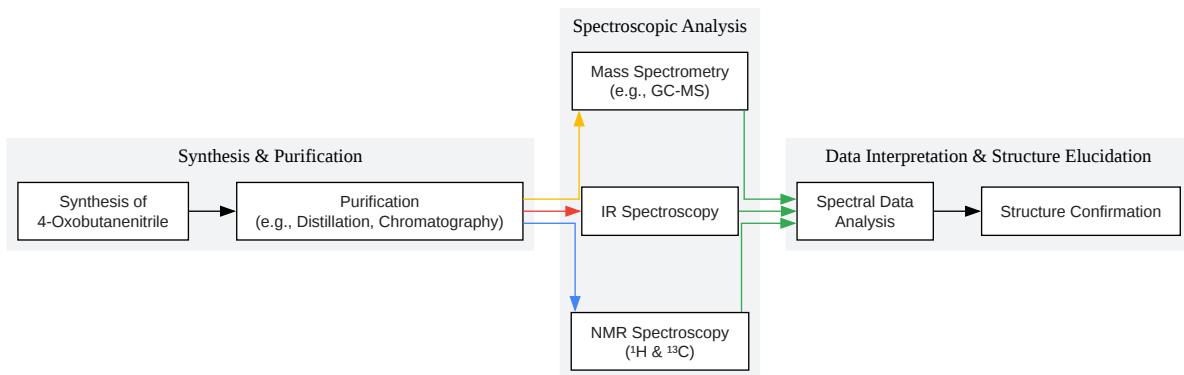
- Place a small drop of neat **4-oxobutanenitrile** between two salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin liquid film.

Data Acquisition:

- Record a background spectrum of the empty spectrometer.
- Place the sample holder with the salt plates in the spectrometer's sample compartment.
- Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).

Mass Spectrometry (GC-MS)

Sample Preparation:


- Prepare a dilute solution of **4-oxobutanenitrile** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition:

- Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
- The GC will separate the compound from any impurities.
- The mass spectrometer will then ionize the compound and detect the resulting ions to produce a mass spectrum. Electron impact (EI) ionization is a common method for this type of analysis.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a small organic molecule like **4-oxobutanenitrile**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Oxobutanenitrile | 3515-93-3 | Benchchem [benchchem.com]

- 2. fiveable.me [fiveable.me]
- 3. compoundchem.com [compoundchem.com]
- 4. 4-Oxobutanenitrile | C4H5NO | CID 77049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Oxobutanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583811#spectroscopic-data-nmr-ir-mass-spec-for-4-oxobutanenitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com